Methyl 2-(6-methoxypyridin-2-yl)acetate
CAS No.:
Cat. No.: VC13606678
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO3 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 2-(6-methoxypyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 |
| Standard InChI Key | RSAZQXGQPHMNFK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=N1)CC(=O)OC |
| Canonical SMILES | COC1=CC=CC(=N1)CC(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
Methyl 2-(6-methoxypyridin-2-yl)acetate consists of a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—modified with two key substituents:
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A methoxy group (-OCH) at the 6-position, which enhances electron density in the ring through resonance effects.
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An acetate ester (-OCOCH) at the 2-position, introducing steric bulk and polarizability .
The planar pyridine ring facilitates π-π stacking interactions, while the ester group contributes to solubility in organic solvents. The methoxy group’s electron-donating nature may influence reactivity in electrophilic substitution reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.19 g/mol | |
| IUPAC Name | methyl 2-(6-methoxypyridin-2-yl)acetate | |
| SMILES | COC1=CC=CC(=N1)CC(=O)OC | |
| InChIKey | RSAZQXGQPHMNFK-UHFFFAOYSA-N |
Computational and Spectroscopic Insights
PubChem’s computed properties reveal critical physicochemical parameters:
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XLogP3: 1, indicating moderate lipophilicity suitable for crossing biological membranes .
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Topological Polar Surface Area (TPSA): 48.4 Ų, suggesting moderate polarity and potential for hydrogen bonding .
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Rotatable Bond Count: 4, conferring conformational flexibility that may influence binding interactions .
Density functional theory (DFT) studies on analogous pyridine derivatives highlight the role of electron-withdrawing and donating groups in modulating frontier molecular orbitals, which could guide future reactivity predictions for this compound .
Synthesis and Preparation
Challenges and Optimization
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Regioselectivity: Ensuring substitution at the 2-position of the pyridine ring may require directing groups or careful control of reaction conditions.
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Ester Hydrolysis: The acetate group’s sensitivity to basic or acidic conditions necessitates mild reaction environments to prevent degradation.
Physicochemical Properties
Solubility and Stability
Experimental data on solubility are sparse, but computational models predict:
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LogS (ESOL): -1.5, indicating moderate solubility in aqueous media .
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Solubility Enhancement: Ultrasonic treatment at 37°C in polar aprotic solvents (e.g., DMSO) is recommended for stock solution preparation.
The compound remains stable at room temperature under inert atmospheric conditions, though prolonged exposure to moisture should be avoided due to potential ester hydrolysis .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 20–25°C | |
| Light Sensitivity | Protect from prolonged light | |
| Hygroscopicity | Low |
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 2-(6-methoxypyridin-2-yl)acetate serves as a precursor in synthesizing bioactive molecules. For example:
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Antimicrobial Agents: Schiff base derivatives of similar pyridine-acetate hybrids exhibit potent activity against Staphylococcus aureus and Escherichia coli .
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Metal Complexation: The pyridine nitrogen and ester oxygen atoms can act as ligands for transition metals (e.g., Cu, Zn), forming complexes with enhanced antibacterial properties .
Materials Science
The compound’s aromaticity and functional groups make it a candidate for:
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Coordination Polymers: Self-assembly with metal ions to create porous frameworks for gas storage or catalysis.
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Luminescent Materials: Pyridine-based ligands often contribute to photophysical properties in europium or terbium complexes.
Future Directions and Research Gaps
Unexplored Avenues
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, or antiviral activity.
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Structure-Activity Relationships (SAR): Modifying the methoxy or ester groups to optimize pharmacokinetic profiles.
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Green Synthesis: Developing catalytic, solvent-free routes to enhance sustainability.
Computational Modeling
Advanced DFT or molecular dynamics simulations could predict binding affinities for protein targets, accelerating drug discovery efforts .
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